(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Description
(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of fluorine, methoxy, phenyl, pyrazine, and piperazine moieties
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-23-14-3-2-12(17)10-13(14)16(22)21-8-6-20(7-9-21)15-11-18-4-5-19-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVVFVKPJAPDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazine-Piperazine Intermediate: This step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazin-2-ylpiperazine intermediate.
Introduction of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted phenyl compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Sodium methoxide in methanol or potassium fluoride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)ethanone
- (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)propanone
- (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)butanone
Uniqueness
Compared to similar compounds, (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone may exhibit unique properties due to the specific positioning of the fluorine and methoxy groups. These substitutions can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct in its class.
This detailed overview provides a comprehensive understanding of (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
